While this specific compound hasn't been extensively studied yet, its structure suggests potential applications in various scientific fields due to the presence of the quinoline moiety, known for its wide range of biological activities [, , , ]. Further research is needed to fully understand its properties and potential applications.
2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid is a chemical compound classified under quinoline derivatives. It possesses a molecular formula of and a molecular weight of 253.25 g/mol. This compound features a quinoline core with a carboxylic acid group at the 4-position and a 5-methylfuran group at the 2-position, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science .
The synthesis of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid typically involves several methods, often starting from commercially available precursors. A common approach includes the reaction of quinoline derivatives with furan compounds under specific conditions to introduce the furan moiety at the desired position.
The molecular structure of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid can be visualized using various structural representations:
InChI=1S/C15H11NO3/c1-9-6-7-14(19-9)13-8-11(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18)GRJBJZDHYLETNS-UHFFFAOYSA-NThe compound exhibits a planar structure due to the conjugated systems present in both the quinoline and furan rings, which enhances its electronic properties .
2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid participates in various chemical reactions that are significant for its applications:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activity or novel properties .
The mechanism of action for 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid largely relates to its biological activity:
Relevant data on melting point, boiling point, and specific reactivity profiles would require empirical measurement under controlled conditions .
The applications of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid span several scientific fields:
This compound represents a significant area of interest for researchers focused on developing new therapeutic agents and innovative materials based on its unique structural features and reactivity profiles.
The compound 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid has the molecular formula C₁₅H₁₁NO₃, confirmed by multiple suppliers and analytical reports [1] [5] [9]. Its molecular weight is 253.25 g/mol, calculated as follows:
Table 1: Elemental Composition
| Element | Count | Atomic Mass (g/mol) | Total Mass (g/mol) |
|---|---|---|---|
| Carbon | 15 | 12.01 | 180.15 |
| Hydrogen | 11 | 1.01 | 11.11 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 3 | 16.00 | 48.00 |
| Total | 253.25 |
The systematic name follows IUPAC priority rules, where the carboxylic acid group (-COOH) holds highest precedence. The parent structure is quinoline-4-carboxylic acid, with substitutions numbered:
The name 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is constructed as:
Common naming errors to avoid:
While direct experimental spectra for this compound are limited in the search results, analogous quinoline derivatives provide robust reference data [3] [7].
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key bands inferred from structural analogs [3] [7]:
Mass Spectrometry
Table 2: Predicted Spectroscopic Signatures
| Technique | Group/Signal | Predicted Value |
|---|---|---|
| ¹H NMR | Quinoline H5/H8 | δ 8.10–8.15 ppm (d, J = 8.5 Hz) |
| Furan H3 | δ 6.35–6.45 ppm (m) | |
| Furan H4 | δ 7.20–7.30 ppm (m) | |
| 5-Methyl | δ 2.75 ppm (s) | |
| ¹³C NMR | C-COOH | δ 167–170 ppm |
| Quinoline C4 | δ 142–148 ppm | |
| IR | ν(C=O) acid | 1670–1720 cm⁻¹ |
| ν(C=N) quinoline | 1610–1640 cm⁻¹ | |
| MS | [M]⁺ | m/z 253.25 |
Though no crystal structure for this specific compound is reported in the search results, studies of closely related 4-styrylquinolines reveal key packing motifs [7] [8]:
In analogous structures like 2-methyl-4-styrylquinolines, crystallography confirms:
Table 3: Inferred Solid-State Properties
| Parameter | Value/Description | Source Analogy |
|---|---|---|
| Crystal System | Monoclinic | Styrylquinoline derivatives [7] |
| Space Group | P2₁/c or C2/c | Common for quinoline acids |
| Key Interactions | O−H⋯O (dimer), C−H⋯N, π-π stacking | Universal in quinoline solids [7] [8] |
| Planarity | Quinoline core deviation < 0.05 Å | X-ray data of analogs [7] |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2